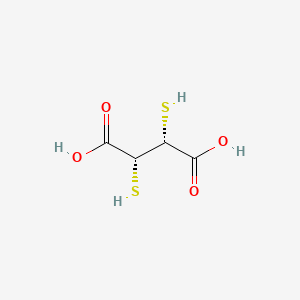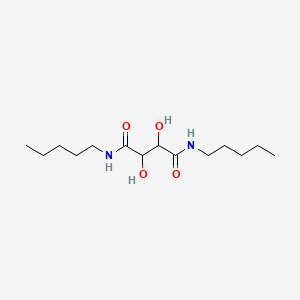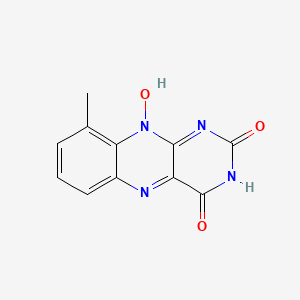
2-Amino-7,9,-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is a complex organic compound belonging to the class of dibenzoxazepines. This compound is characterized by its unique structure, which includes an oxazepine ring fused with a dibenzene system. The presence of amino, methyl, and ethyl groups further adds to its chemical diversity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dibenzene System: Starting with a suitable dibenzene precursor, such as 2,4-dimethylbenzene, the compound undergoes a series of electrophilic aromatic substitution reactions to introduce the necessary functional groups.
Oxazepine Ring Formation: The dibenzene intermediate is then reacted with an appropriate oxazepine precursor under controlled conditions to form the oxazepine ring. This step often requires the use of strong acids or bases as catalysts.
Amino Group Introduction:
Industrial Production Methods
In an industrial setting, the production of 2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as:
Catalytic Hydrogenation: To selectively reduce specific functional groups.
Chromatographic Purification: To isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Ammonia, amine derivatives, nucleophilic catalysts.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibiting the activity of key enzymes involved in metabolic pathways.
Gene Expression Modulation: Affecting the expression of genes related to cell growth and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)thiazepin-11-(10H)-one: Similar structure with a thiazepine ring instead of an oxazepine ring.
2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)diazepin-11-(10H)-one: Contains a diazepine ring instead of an oxazepine ring.
Uniqueness
2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is unique due to its specific oxazepine ring structure, which imparts distinct chemical and biological properties
Propriétés
| 140413-00-9 | |
Formule moléculaire |
C17H18N2O2 |
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
8-amino-5-ethyl-2,4-dimethylbenzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C17H18N2O2/c1-4-19-16-11(3)7-10(2)8-15(16)21-14-6-5-12(18)9-13(14)17(19)20/h5-9H,4,18H2,1-3H3 |
Clé InChI |
KGWRKSLKDXAWRK-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2OC3=C(C1=O)C=C(C=C3)N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B12800327.png)


